Ortho-Fluorine Effect on Lipophilicity and Solubility: Target vs. Des-Fluoro Analog (67914-60-7)
The 3-fluoro substitution in 742067-12-5 confers measurably altered physicochemical properties compared to the des-fluoro analog 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (CAS 67914-60-7). The target compound exhibits an XLogP3 of 1.1 versus approximately 0.7 for the des-fluoro analog, representing a ΔLogP of +0.4 units [1]. Calculated aqueous solubility is 13 g/L for the fluorinated compound versus an estimated 15.6 g/L for the des-fluoro analog, a reduction of approximately 2.6 g/L (17% lower) . Density increases from 1.207 g/cm³ (des-fluoro) to 1.276 g/cm³ (fluoro-substituted), a +0.069 g/cm³ difference consistent with the higher atomic mass and altered crystal packing induced by fluorine . These differences are sufficient to alter chromatographic retention, formulation behavior, and membrane partitioning in biological assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | Des-fluoro analog CAS 67914-60-7: XLogP3 ≈ 0.7 |
| Quantified Difference | ΔXLogP3 ≈ +0.4 (57% increase in computed logP) |
| Conditions | Computed by XLogP3 algorithm (PubChem); LogP for comparator from BOC Sciences (measured/calculated LogP 1.0636) |
Why This Matters
The 0.4-unit LogP difference predicts measurably distinct membrane permeability and non-specific binding profiles, directly impacting the interpretation of cell-based assay results when either compound is used as a reference standard or chemical probe.
- [1] PubChem. CID 69376982 (742067-12-5): XLogP3-AA 1.1. CID 87558032 (67914-60-7): XLogP3 0.7. View Source
